molecular formula C9H8F3N B6278656 2-(trifluoromethyl)-2,3-dihydro-1H-indole CAS No. 1365988-04-0

2-(trifluoromethyl)-2,3-dihydro-1H-indole

Cat. No.: B6278656
CAS No.: 1365988-04-0
M. Wt: 187.2
InChI Key:
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Description

2-(Trifluoromethyl)-2,3-dihydro-1H-indole is a chemical compound characterized by the presence of a trifluoromethyl group attached to a dihydroindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of indole derivatives using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a photocatalyst . This reaction is often carried out under visible light irradiation, which facilitates the generation of trifluoromethyl radicals that subsequently react with the indole substrate.

Industrial Production Methods: In an industrial setting, the production of 2-(trifluoromethyl)-2,3-dihydro-1H-indole may involve large-scale radical trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized indole derivatives.

Scientific Research Applications

2-(Trifluoromethyl)-2,3-dihydro-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)-2,3-dihydro-1H-indole involves its interaction with various molecular targets and pathways. The trifluoromethyl group significantly influences the compound’s electronic properties, enhancing its ability to interact with biological targets such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)indole
  • 2-(Trifluoromethyl)-1H-indole
  • 2-(Trifluoromethyl)-3H-indole

Comparison: Compared to its analogs, 2-(trifluoromethyl)-2,3-dihydro-1H-indole is unique due to its dihydro structure, which imparts different reactivity and stability profiles. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable scaffold in drug design and development .

Properties

CAS No.

1365988-04-0

Molecular Formula

C9H8F3N

Molecular Weight

187.2

Purity

95

Origin of Product

United States

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